
(E)-methyl 3-(5-bromothiophen-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 3-(5-bromothiophen-2-yl)acrylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound features a brominated thiophene ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate typically involves the bromination of thiophene followed by esterification. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Acrylate: The brominated thiophene is then reacted with methyl acrylate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 3-(5-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the ester group.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 3-(5-bromothiophen-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of various biologically active molecules. Additionally, the thiophene ring can participate in π-π interactions, influencing its binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-ethyl 3-(5-bromothiophen-2-yl)acrylate: Similar structure with an ethyl ester group instead of a methyl ester group.
5-bromo-2-thiophenecarboxylic acid: Lacks the acrylate group but contains the brominated thiophene ring.
3-(5-bromothiophen-2-yl)propanoic acid: Contains a propanoic acid group instead of an acrylate group.
Uniqueness
(E)-methyl 3-(5-bromothiophen-2-yl)acrylate is unique due to its combination of a brominated thiophene ring and an acrylate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H7BrO2S |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+ |
InChI-Schlüssel |
UQYOUWDULIDGLV-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(S1)Br |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


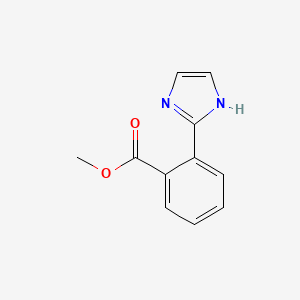
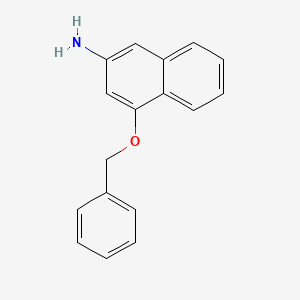
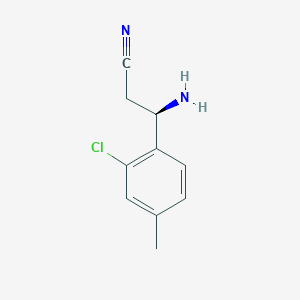

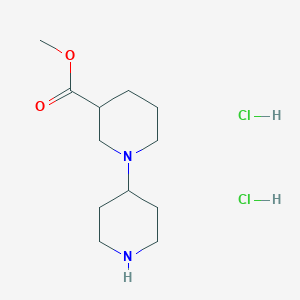
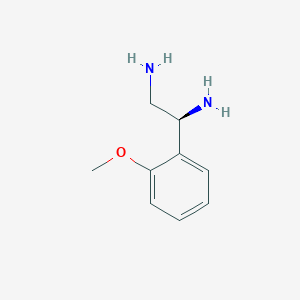

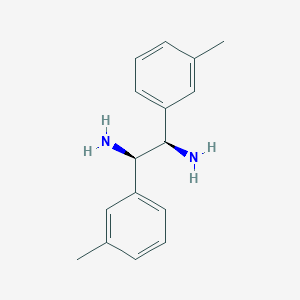
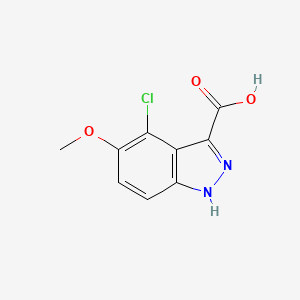
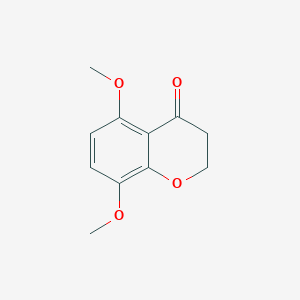
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
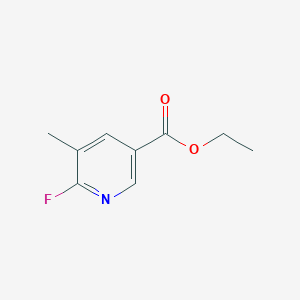
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)
